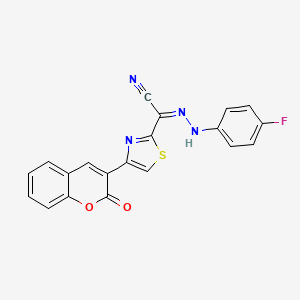

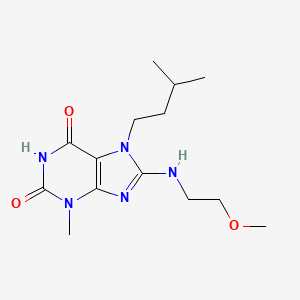

2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, without specific references to “2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole”, it’s challenging to provide an analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole” are not available in the data I found .

Aplicaciones Científicas De Investigación

Antitumor Properties

2-(4-Aminophenyl)benzothiazoles, a class similar to 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole, exhibit highly selective and potent antitumor properties. Their mode of action may involve cytochrome P450 1A1, which plays a role in biotransformation to active metabolites. These compounds, including amino acid conjugates, have shown efficacy against various cancer cell lines and tumor models, suggesting potential for clinical evaluation (Bradshaw et al., 2002).

Amyloid Plaque Imaging in Alzheimer's Disease

Derivatives of 2-phenylbenzothiazoles, which share a structural similarity with 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole, have been evaluated as imaging agents for amyloid plaques in Alzheimer's disease. Fluorinated compounds in this class exhibited high binding affinities for amyloid plaques and were stable in the brain. This research indicates a potential role in early diagnosis and monitoring of Alzheimer's disease (Serdons et al., 2009).

Chemical Properties and Synthesis

The chemical properties of related benzothiazole compounds have been studied, contributing to an understanding of their stability and reactivity. For instance, 2,3-Dihydro-2-(4-nitrophenyl)benzothiazole is notable for its stability compared to other arylbenzothiazoles, providing insights into the handling and storage of such compounds (Akiyama, 2014).

DNA Adduct Formation in Tumor Cells

In sensitive tumor cells, antitumor benzothiazoles related to 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole generate DNA adducts, a key mechanism in their antitumor activity. This property distinguishes sensitive tumors from resistant ones and is considered crucial for the drug's antitumor efficacy (Leong et al., 2003).

Development as Antitumor Agents

The development of antitumor benzothiazoles, including prodrugs for enhanced solubility and bioavailability, reflects the therapeutic potential of this class. The design and evaluation of these compounds, guided by an understanding of their mechanism of action, have led to promising candidates for clinical trials (Bradshaw & Westwell, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVRMRGLSGKAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)